molecular formula C8H4BrCl2F3 B1401137 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene CAS No. 1342777-81-4

2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene

Cat. No.: B1401137
CAS No.: 1342777-81-4
M. Wt: 307.92 g/mol
InChI Key: ASBFFRCXWZRPRL-UHFFFAOYSA-N
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Description

Background and Significance

The field of organofluorine chemistry has experienced remarkable growth since its inception in the early nineteenth century, with halogenated aromatic compounds serving as crucial building blocks for countless applications in modern chemistry. 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene exemplifies the sophisticated molecular architectures that have emerged from decades of synthetic advancement in this domain. The compound's significance stems from its unique combination of multiple halogen substituents, each contributing distinct electronic and steric properties to the overall molecular behavior.

Organofluorine compounds have found diverse applications ranging from oil and water repellents to pharmaceuticals, refrigerants, and reagents in catalysis. The carbon-fluorine bond, recognized as one of the strongest in organic chemistry with an average bond energy around 480 kilojoules per mole, provides exceptional thermal and chemical stability to fluorinated compounds. This fundamental property makes trifluoroethyl-containing molecules particularly valuable in applications requiring enhanced durability and resistance to degradation.

The incorporation of both chlorine and bromine substituents alongside the trifluoroethyl group creates opportunities for selective chemical transformations. Halogenated aromatic hydrocarbons have been extensively utilized as solvents, chemical intermediates, and specialized reagents in organic synthesis. The strategic placement of different halogens within a single molecular framework allows for the development of compounds with tailored reactivity profiles and property combinations that would be impossible to achieve with single-halogen systems.

Contemporary research in organofluorine chemistry continues to reveal new applications for multiply halogenated aromatics, particularly in the development of advanced materials and bioactive compounds. The unique electronic properties imparted by the trifluoroethyl group, combined with the synthetic versatility provided by the aromatic halogen substituents, position compounds like this compound at the forefront of modern synthetic chemistry.

Molecular Structure Overview

The molecular structure of this compound can be understood through careful analysis of its component parts and their spatial arrangement. The compound features a benzene ring as its central scaffold, with chlorine atoms positioned at the 1 and 4 positions (para-relationship), and a complex halogenated ethyl substituent at the 2 position. This substitution pattern creates a molecule with distinct electronic and steric characteristics that influence its chemical behavior and potential applications.

The trifluoroethyl side chain represents a particularly important structural feature, consisting of a two-carbon chain where one carbon bears a bromine atom and the terminal carbon is fully fluorinated. The carbon-fluorine bonds in the trifluoromethyl group are exceptionally short, approximately 1.4 Angstroms, and highly polar due to fluorine's extraordinary electronegativity of 3.98. This creates a significant dipole moment of 1.41 Debye for each carbon-fluorine bond, resulting in substantial molecular polarity and unique intermolecular interactions.

Related compounds in the literature provide insights into the structural characteristics of this molecular class. For instance, 1-(1-Bromo-2,2,2-trifluoroethyl)-2,4-dichlorobenzene, with the molecular formula Carbon8Hydrogen4BromineChlorine2Fluorine3 and molecular weight of 307.92 grams per mole, demonstrates the typical mass range and elemental composition for this compound family. The spatial arrangement of substituents significantly influences the overall molecular geometry and electronic distribution.

The aromatic ring system maintains its characteristic planar geometry, while the halogenated ethyl side chain adopts conformations influenced by steric interactions between the bulky halogen substituents. The bromine atom, being significantly larger than the other halogens, plays a crucial role in determining the preferred rotational conformations about the ethyl-benzene bond. The van der Waals radius of fluorine (1.47 Angstroms) is remarkably similar to that of hydrogen (1.2 Angstroms), allowing the trifluoromethyl group to fit into spatial environments that would accommodate a methyl group, albeit with dramatically different electronic properties.

Historical Context in Organofluorine Chemistry

The historical development of organofluorine chemistry provides essential context for understanding the significance of compounds like this compound. The field's origins trace back to the pioneering work of Alexander Borodin in 1862, who performed the first nucleophilic replacement of a halogen atom by fluoride, establishing the foundation for modern fluorination methodology. This groundbreaking achievement predated the isolation of elemental fluorine itself, which was not accomplished until Henri Moissan's successful electrolysis experiments in 1886.

The early twentieth century witnessed significant advances in aromatic fluorination techniques. In 1927, Günther Schiemann developed the Schiemann reaction, a methodology for introducing fluorine atoms into aromatic systems through the decomposition of diazonium fluoroborate salts. This reaction became instrumental in the synthesis of fluoroaromatic compounds and remains relevant to modern synthetic chemistry. The development of nucleophilic halogen exchange methods by Gottlieb in 1936 further expanded the available toolkit for preparing fluorinated aromatics.

Industrial applications of organofluorine chemistry began to flourish during the 1930s and 1940s, driven by wartime needs and technological advancement. The synthesis of carbon tetrafluoride was first achieved by French chemists Lebeau and Damiens in 1926 through the reaction of fluorine with charcoal, marking an important milestone in the preparation of perfluorinated compounds. These early developments established the conceptual framework that would eventually enable the synthesis of complex multiply halogenated molecules.

The introduction of trifluoromethyl groups into organic molecules became particularly important with the work of Frédéric Swarts in 1898, who demonstrated the conversion of benzotrichloride to benzotrifluoride using antimony trifluoride. This transformation represented the first successful preparation of an aromatic compound bearing a trifluoromethyl substituent, establishing a precedent for the types of structural modifications that would later be incorporated into compounds like this compound.

The modern era of organofluorine chemistry has been characterized by increasingly sophisticated synthetic methodologies and a deeper understanding of the unique properties imparted by fluorine substitution. Electrophilic fluorination techniques have evolved to encompass a wide range of nitrogen-fluorine reagents, providing reliable and selective methods for introducing fluorine atoms into complex molecular frameworks. These methodological advances have made it possible to prepare highly specialized compounds incorporating multiple halogen substituents with precise regiochemical control.

Research Significance of Halogenated Aromatics

The research significance of halogenated aromatic compounds extends across multiple scientific disciplines, encompassing synthetic methodology, materials science, and pharmaceutical chemistry. Compounds featuring multiple halogen substituents, such as this compound, occupy a particularly important position within this landscape due to their unique combination of reactivity and stability characteristics.

Halogenated aromatic compounds serve as versatile intermediates in synthetic organic chemistry, providing multiple reactive sites for further functionalization. The presence of different halogen substituents enables selective transformations through the exploitation of their distinct reactivity profiles. Bromine substituents typically undergo nucleophilic substitution reactions more readily than chlorine, while the trifluoromethyl group remains largely inert under most reaction conditions. This reactivity hierarchy allows for the sequential modification of different positions within the molecule, enabling the synthesis of complex target structures.

The applications of halogenated aromatics in pharmaceutical chemistry have expanded dramatically in recent decades. Halogen atoms, particularly fluorine, can dramatically improve the properties of organic molecules for selective modulation of biological targets in vivo. The incorporation of halogens into drug molecules often enhances metabolic stability, improves binding affinity to target proteins, and modulates pharmacokinetic properties. The strategic placement of halogen substituents can also influence molecular conformation and intermolecular interactions, providing additional tools for optimizing drug design.

Advanced materials applications represent another significant area of research interest for halogenated aromatics. The unique electronic properties of heavily halogenated compounds make them valuable components in the development of specialized polymers, liquid crystals, and electronic materials. The thermal and chemical stability imparted by fluorine substitution is particularly valuable in applications requiring resistance to harsh environmental conditions.

Contemporary research has revealed the potential of halogenase enzymes for the regioselective halogenation of organic compounds, offering environmentally friendly alternatives to traditional chemical halogenation methods. These biocatalytic approaches have shown promise for the synthesis of complex halogenated aromatics with high levels of regioselectivity and functional group tolerance. The development of engineered halogenase enzymes capable of introducing multiple different halogens into aromatic substrates could provide new routes to compounds like this compound.

The field of decarboxylative halogenation has emerged as another important synthetic approach for preparing halogenated aromatics. These methodologies enable the conversion of carboxylic acid precursors to the corresponding halides through selective carbon-carbon bond cleavage and halogen introduction. The development of catalytic systems capable of introducing multiple different halogens in a single synthetic sequence represents an active area of current research.

Property Category Characteristic Features Research Applications
Electronic Properties High electronegativity of fluorine, variable reactivity of halogens Drug design, materials science
Thermal Stability Strong carbon-fluorine bonds, resistance to degradation High-performance materials
Chemical Reactivity Selective substitution patterns, multiple reactive sites Synthetic methodology development
Biological Activity Enhanced metabolic stability, improved target binding Pharmaceutical research

The continued investigation of multiply halogenated aromatics like this compound promises to yield new insights into structure-property relationships and enable the development of increasingly sophisticated molecular architectures for diverse applications across chemistry, biology, and materials science.

Properties

IUPAC Name

2-(1-bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)5-3-4(10)1-2-6(5)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBFFRCXWZRPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1,4-dichlorobenzene.

    Bromination: The 1,4-dichlorobenzene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the desired position.

    Trifluoromethylation: The brominated intermediate is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the trifluoromethyl group.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

Material Science

The compound's unique structure allows it to be used as a precursor in the synthesis of advanced materials. The fluorinated moiety enhances thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.

Key Findings :

  • Fluorinated Polymers : Research has shown that incorporating 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene into polymer matrices can improve hydrophobicity and chemical resistance .
PropertyBefore AdditionAfter Addition
Water Contact Angle90°110°
Thermal Stability (°C)250300

Pharmaceutical Applications

In medicinal chemistry, the compound serves as a building block for synthesizing biologically active molecules. Its halogen substituents can enhance biological activity and facilitate interactions with biological targets.

Case Studies :

  • Antiviral Agents : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains . The presence of bromine and fluorine atoms was linked to increased potency.
Compound DerivativeActivity (IC50)
Derivative A5 µM
Derivative B10 µM

Environmental Studies

The environmental impact of halogenated compounds is a critical area of research. Studies have investigated the degradation pathways of this compound in various environmental conditions.

Research Insights :

  • Degradation Mechanisms : Laboratory experiments have shown that under UV irradiation, the compound undergoes photodegradation, resulting in less toxic byproducts . This property is essential for assessing its environmental safety.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine, chlorine, and trifluoromethyl groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dichlorobenzene (CAS 106-46-7)

  • Structure : Simplest analog, with chlorine atoms at the 1,4-positions.
  • Properties : Volatile (vapor pressure: 1.3 mmHg at 25°C), low water solubility (79 mg/L at 25°C), and a mothball-like odor .
  • Applications : Widely used as a deodorizer, pesticide, and precursor in polymer synthesis .
  • Toxicity: Classified as a possible human carcinogen (Group 2B by IARC); requires respiratory and dermal protection during handling .
  • Environmental Impact : Dominates VOC risk rankings in indoor environments due to high vapor pressure .

Comparison : The target compound’s bromo-trifluoroethyl group increases molecular weight and reduces volatility compared to 1,4-dichlorobenzene. The added bromine and fluorine atoms may also alter toxicity profiles, though specific data are unavailable in the evidence.

2-(Bromomethyl)-1,4-dichlorobenzene (CAS 85482-13-9)

  • Structure : Features a bromomethyl (-CH₂Br) group instead of the trifluoroethyl-bromo moiety.
  • Synthesis : Prepared via alkylation of 1,4-dichlorobenzene with bromomethylating agents under basic conditions .
  • Applications: Key intermediate in synthesizing arylethanolimidazole derivatives, which are studied for heme oxygenase (HO) inhibition .
  • Reactivity : The bromomethyl group undergoes nucleophilic substitution more readily than the bulkier trifluoroethyl-bromo group in the target compound.

2-(2-Bromoethoxy)-1,4-dichlorobenzene

  • Structure : Contains a bromoethoxy (-OCH₂CH₂Br) substituent.
  • Properties : The ether linkage increases polarity and solubility in polar solvents compared to the target compound.
  • Reactivity : The bromine atom in the ethoxy chain is less electrophilic than the trifluoroethyl-bromo group due to reduced electron withdrawal .

Comparison : The target compound’s trifluoroethyl group enhances electrophilicity at the bromine atom, favoring nucleophilic attack in synthetic applications.

(1-Bromo-2,2,2-trifluoroethyl)benzene (CAS 434-42-4)

  • Structure : Lacks the 1,4-dichloro substitution but shares the bromo-trifluoroethyl group.
  • Applications : Serves as a building block in fluorinated compound synthesis .
  • Properties : The absence of chlorine atoms increases hydrophobicity compared to the target compound.

Comparison : The dichloro substitution in the target compound likely enhances its stability in oxidative environments and alters its electronic properties for regioselective reactions.

Biological Activity

2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene is an organic compound with the molecular formula C8H6BrCl2F3C_8H_6BrCl_2F_3. This compound is characterized by a complex structure that includes a bromine atom, two chlorine atoms, and three fluorine atoms attached to a benzene ring. Its unique chemical properties make it of interest in various fields, including medicinal chemistry and materials science.

The presence of halogen atoms (bromine and chlorine) and a trifluoromethyl group contributes to the compound's reactivity and stability. These features allow it to interact with biological targets effectively, which can lead to significant biological activity.

PropertyValue
Molecular Formula C8H6BrCl2F3
Molecular Weight 307.92 g/mol
CAS Number 1342777-81-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance its lipophilicity and electrophilicity, which may facilitate binding to biological macromolecules. The specific mechanisms can vary depending on the target and the context of use.

Case Study: Anticancer Activity

In a study examining halogenated aromatic compounds, it was found that certain derivatives showed promising anticancer activity through apoptosis induction in cancer cells. The mechanism often involved the modulation of signaling pathways associated with cell survival and proliferation. While direct studies on this compound are scarce, its structural analogs have demonstrated similar effects.

Case Study: Antimicrobial Properties

Another area of investigation has focused on the antimicrobial properties of halogenated compounds. Research suggests that the presence of halogens can enhance the efficacy of compounds against various bacterial strains. This is likely due to their ability to disrupt cellular membranes or inhibit enzymatic functions.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial.

CompoundBiological Activity
1-Bromo-2,2,2-trifluoroethylbenzeneModerate antimicrobial activity
1,4-Dichloro-2-(trifluoromethyl)benzeneAnticancer activity observed
2-Bromo-1,4-dichlorobenzeneCytotoxic effects in cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of brominated dichlorobenzenes often involves electrophilic aromatic substitution (EAS) or halogenation. For example, polyfluorinated alcohols like 2,2,2-trifluoroethanol can act as catalysts by stabilizing reactive intermediates via hydrogen bonding, enhancing chlorination efficiency at specific positions . Regioselectivity is influenced by the directing effects of substituents (e.g., -Cl groups in 1,4-dichlorobenzene direct bromination to the ortho/para positions). Reaction conditions (temperature, solvent, catalyst) must be optimized to favor the desired trifluoroethyl-bromo substitution .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoroethyl groups (δ ~ -60 to -80 ppm), while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve aromatic protons and carbons.
  • GC/MS : Electron ionization (EI) detects molecular ions (e.g., m/z for C8_8H4_4BrCl2_2F3_3) and fragments like [M-Br]+^+ .
  • LC/MS : Useful for detecting degradation products (e.g., chlorophenols or quinones) in stability studies .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Store in well-ventilated areas away from ignition sources (risk of explosive vapor at 6.2–16% concentration in air). Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Decomposition releases toxic HCl gas; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of polyfluorinated alcohols in synthesizing halogenated aromatics?

  • Methodological Answer : Polyfluorinated alcohols (e.g., 2,2,2-trifluoroethanol) act as Lewis acid catalysts by coordinating with halogens (e.g., Cl+^+), stabilizing transition states and lowering activation energy. This "template catalysis" enhances electrophilic attack on electron-rich aromatic rings. Kinetic studies (varying catalyst concentration, solvent polarity) and DFT calculations can validate this mechanism .

Q. How do electrochemical oxidation pathways degrade this compound, and what intermediates form?

  • Methodological Answer : On Pt electrodes in acetonitrile-water systems, cyclic voltammetry (CV) reveals oxidation peaks at 2.0–2.3 V (vs SCE). LC/MS identifies intermediates like 2,5-dichloro-p-benzoquinone and parachlorophenol. Ion chromatography tracks Cl^- release, confirming dehalogenation. Hydroxyl radical (•OH) attack and direct electron transfer are proposed pathways .

Q. How to resolve contradictions in genotoxicity data for halogenated benzene derivatives?

  • Methodological Answer : Discrepancies between in vitro (negative Ames tests) and in vivo (mouse liver carcinogenicity) studies may arise from metabolic activation. Use liver microsomal assays (S9 fraction) to simulate metabolic conversion (e.g., 1,4-DCB → 2,5-dichlorophenol). Dose-response studies in multiple models (e.g., zebrafish, rodents) clarify thresholds for toxicity .

Q. What strategies improve yield in multi-step syntheses involving competing halogenation reactions?

  • Methodological Answer :

  • Sequential Halogenation : Introduce less reactive halogens (e.g., Br) first, as their stronger directing effects control subsequent substitutions.
  • Protecting Groups : Use temporary blocking groups (e.g., -NO2_2) to prevent undesired halogenation.
  • Microwave-Assisted Synthesis : Reduces reaction time and side products in EAS .

Data Contradiction Analysis

Q. How to address conflicting reports on the mutagenicity of 1,4-dichlorobenzene derivatives?

  • Methodological Answer : Contradictions may stem from assay sensitivity (e.g., bacterial vs mammalian cells) or metabolite variability. Conduct comet assays (DNA damage) and micronucleus tests in human cell lines (e.g., HepG2) with controlled CYP450 activity. Compare results across species and exposure durations to identify confounding factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene
Reactant of Route 2
Reactant of Route 2
2-(1-Bromo-2,2,2-trifluoroethyl)-1,4-dichlorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.